Structural Differentiation from the 3-Nitrobenzoyl Regioisomer (CAS 897487-80-8)
The target compound bears a 4-nitrobenzoyl (para-nitro) substituent on the piperazine ring. Its closest commercially listed regioisomer, 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-80-8), carries the nitro group at the ortho position [1]. In benzothiazole–piperazine SAR series, the position of the nitro substituent on the benzoyl ring is a critical determinant of cytotoxic potency; aroyl-substituted derivatives with different electronic and steric profiles show GI50 values that differ by >5-fold across HCT-116 and MCF-7 cell lines [2]. While direct head-to-head data for these two regioisomers is not available in the public domain, class-level SAR indicates that regioisomeric nitro positioning alters both target engagement and antiproliferative activity [2].
| Evidence Dimension | Nitro group position on benzoyl ring |
|---|---|
| Target Compound Data | 4-Nitrobenzoyl (para-substituted); PubChem CID 7540159 |
| Comparator Or Baseline | 2-Nitrobenzoyl (ortho-substituted) regioisomer; CAS 897487-80-8 |
| Quantified Difference | No direct comparative bioactivity data available; class-level SAR shows >5-fold GI50 variation between aroyl-substituted analogs in related benzothiazole-piperazine series [2] |
| Conditions | Benzothiazole-piperazine aroyl series; HCT-116, MCF-7, HUH-7 cell lines; sulphorhodamine B assay [2] |
Why This Matters
Regioisomer identity directly impacts biological activity; substituting the ortho-nitro analog may yield fundamentally different cytotoxicity and target-binding profiles, compromising experimental reproducibility.
- [1] CAS 897487-80-8 entry, 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole. Cited via chemical supplier cross-reference. View Source
- [2] Gurdal, E.E., Durmaz, I., Cetin-Atalay, R. & Yarim, M. Cytotoxic activities of some benzothiazole-piperazine derivatives. J. Enzyme Inhib. Med. Chem. 30, 649–654 (2015). View Source
